2-(2-fluorophenyl)-5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazole
Description
The compound 2-(2-fluorophenyl)-5-phenyl-4-{8-thiatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazole is a structurally complex imidazole derivative featuring:
- A 2-fluorophenyl substituent at position 2 of the imidazole ring, introducing electron-withdrawing effects.
- A phenyl group at position 3.
Properties
IUPAC Name |
4-dibenzothiophen-2-yl-2-(2-fluorophenyl)-5-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17FN2S/c28-22-12-6-4-11-20(22)27-29-25(17-8-2-1-3-9-17)26(30-27)18-14-15-24-21(16-18)19-10-5-7-13-23(19)31-24/h1-16H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWCEEFSDUWCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3F)C4=CC5=C(C=C4)SC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that both indole and imidazole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors. These interactions can lead to a variety of biological activities, making these compounds valuable for the development of new therapeutic agents.
Mode of Action
Indole and imidazole derivatives are known to interact with their targets in a way that can lead to various biological activities. These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole and imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities. These activities can lead to changes in cellular processes and can have downstream effects on various biological systems.
Result of Action
Given the diverse biological activities associated with indole and imidazole derivatives, it’s likely that this compound could have a wide range of molecular and cellular effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The fluorophenyl group’s position and electronic effects significantly influence molecular properties. Key comparisons include:
Key Observations:
Structural Analogues with Heterocyclic Moieties
The thiatricyclo group distinguishes the target compound from simpler imidazoles. Comparisons include:
Key Insight : The thiatricyclo group may enhance lipid solubility or enable unique binding modes compared to planar heterocycles like pyrazole or benzimidazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
